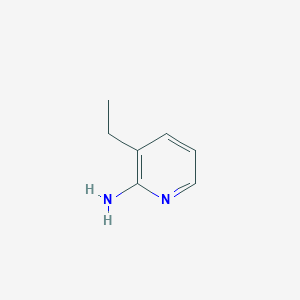

3-Ethylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAZAHLROWIQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453301 | |

| Record name | 3-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42753-67-3 | |

| Record name | 3-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Ethylpyridin-2-amine from 2-Aminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 3-substituted 2-aminopyridines is a critical endeavor in medicinal chemistry and drug development due to the prevalence of this scaffold in a wide array of pharmacologically active compounds. This technical guide provides an in-depth overview of a robust, multi-step synthetic pathway for the preparation of 3-Ethylpyridin-2-amine from the readily available starting material, 2-aminopyridine. Direct C-3 ethylation of 2-aminopyridine is challenging due to issues of regioselectivity and potential N-alkylation. The presented methodology circumvents these issues through a strategic application of a protecting group, followed by a highly regioselective directed ortho-metalation (DoM) to introduce the ethyl group at the desired C-3 position. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful implementation of this synthesis.

Introduction

2-Aminopyridine and its derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. The introduction of substituents onto the pyridine ring allows for the fine-tuning of the physicochemical and biological properties of these molecules. Specifically, alkyl substitution at the C-3 position of the 2-aminopyridine core can significantly impact molecular conformation and interactions with biological targets. However, the direct C-H functionalization of the pyridine ring in 2-aminopyridine is often complicated by the directing effects of the amino group and the pyridine nitrogen, which can lead to mixtures of regioisomers.

This guide details a strategic, multi-step approach for the targeted synthesis of this compound, commencing with the protection of the exocyclic amino group, followed by a regioselective C-3 ethylation, and concluding with the removal of the protecting group.

Proposed Synthetic Pathway

A direct, single-step synthesis of this compound from 2-aminopyridine is not well-documented due to challenges in controlling regioselectivity. A more reliable and reproducible approach involves a three-step sequence:

-

N-Protection: The amino group of 2-aminopyridine is protected to prevent side reactions in the subsequent steps and to direct the regioselectivity of the C-H functionalization. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.

-

Directed ortho-Metalation (DoM) and Ethylation: The N-Boc protected 2-aminopyridine undergoes a directed ortho-metalation, where the Boc-amino group directs lithiation specifically to the C-3 position. The resulting organolithium intermediate is then quenched with an ethylating agent to introduce the ethyl group.

-

N-Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

digraph "Synthetic_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="2-Aminopyridine", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

step1 [label="Step 1: N-Protection\n(Boc)2O, Base"];

intermediate [label="N-Boc-2-aminopyridine", fillcolor="#FBBC05", fontcolor="#202124"];

step2 [label="Step 2: Directed ortho-Metalation\n& Ethylation\n1. n-BuLi\n2. Ethyl iodide"];

protected_product [label="N-Boc-3-ethylpyridin-2-amine", fillcolor="#FBBC05", fontcolor="#202124"];

step3 [label="Step 3: N-Deprotection\nAcid (e.g., TFA or HCl)"];

final_product [label="this compound", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1;

step1 -> intermediate;

intermediate -> step2;

step2 -> protected_product;

protected_product -> step3;

step3 -> final_product;

}

Figure 2: N-Protection of 2-aminopyridine.

Procedure:

To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a base, for example, triethylamine (TEA) (1.5-3.0 eq). The mixture is stirred at room temperature, and di-tert-butyl dicarbonate ((Boc)₂O) (1.5-2.0 eq) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.[1]

Quantitative Data:

Parameter Value Reference Reactant Scale 10.6 mmol [1] (Boc)₂O 1.5 eq [1] Base Triethylamine (1.5 eq) [1] Solvent Dichloromethane [1] Reaction Time 2 hours [1] Temperature Room Temperature [1] Yield 90% [1]

Step 2: Synthesis of tert-Butyl (3-ethylpyridin-2-yl)carbamate

Reaction Scheme:

Figure 3: Directed *ortho*-metalation and ethylation.

Procedure:

tert-Butyl (pyridin-2-yl)carbamate (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) (1.1-1.5 eq) in hexanes is added dropwise, and the mixture is stirred at this temperature for a specified time to allow for the formation of the lithiated intermediate. Ethyl iodide (1.2-2.0 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data (Estimated):

Parameter Value Reference Reactant Scale ~1 mmol General DoM Protocols n-BuLi 1.2 eq [2][3] Ethylating Agent Ethyl iodide (1.5 eq) [2][3] Solvent Anhydrous THF [2][3] Temperature -78 °C to Room Temp. [2][3] Estimated Yield 60-80% Based on similar DoM reactions

Step 3: Synthesis of this compound (N-Deprotection)

Reaction Scheme:

Figure 4: N-Deprotection of the Boc group.

Procedure:

tert-Butyl (3-ethylpyridin-2-yl)carbamate is dissolved in a suitable solvent, such as dichloromethane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., dioxane), is added.[4] The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure. The residue is then taken up in a suitable solvent and neutralized with a base (e.g., saturated aqueous sodium bicarbonate) to afford the free amine. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield this compound.

Quantitative Data:

Parameter Value Reference Acid Trifluoroacetic acid or HCl in dioxane [4][5] Solvent Dichloromethane [4] Temperature Room Temperature [4] Yield Typically >95% [5]

Alternative Synthetic Strategy: Suzuki Cross-Coupling

An alternative approach to this compound involves a Suzuki cross-coupling reaction. This pathway would commence with a pre-functionalized 2-aminopyridine, such as 3-bromo-2-aminopyridine.

-

N-Protection: The amino group of 3-bromo-2-aminopyridine is protected, for instance, with a Boc group.

-

Suzuki Coupling: The N-protected 3-bromo-2-aminopyridine is coupled with an ethylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.

-

N-Deprotection: The Boc group is removed under acidic conditions to furnish the final product.

References

3-Ethylpyridin-2-amine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylpyridin-2-amine, a substituted aminopyridine, is a valuable heterocyclic building block in the field of organic synthesis. Its unique structural features, including the nucleophilic amino group and the pyridine ring which can be functionalized through various cross-coupling reactions, make it an attractive starting material for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the preparation of biologically active compounds, including kinase inhibitors. Detailed experimental methodologies, quantitative data from analogous systems, and visualizations of relevant biological pathways are presented to facilitate its use in research and drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | --INVALID-LINK-- |

| Molecular Weight | 122.17 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 122.0844 Da | --INVALID-LINK-- |

| XlogP (predicted) | 1.3 | --INVALID-LINK-- |

| CAS Number | 42753-67-3 | --INVALID-LINK-- |

Key Synthetic Applications

This compound serves as a versatile precursor in several key organic transformations, enabling the construction of diverse molecular scaffolds.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While a specific protocol for this compound is not extensively documented, a general procedure adapted from the synthesis of related N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives can be applied.[1] This reaction allows for the introduction of various aryl and heteroaryl substituents on the amino group, a common strategy in the synthesis of pharmaceutical candidates.

Representative Experimental Protocol (Adapted):

A mixture of this compound (1.0 mmol), the desired aryl bromide (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol), xantphos (0.05 mmol), and sodium tert-butoxide (3.0 mmol) is placed in a reaction vessel under a nitrogen atmosphere. Anhydrous toluene (15 mL) is added, and the mixture is refluxed for 8-12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then triturated with water and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The final product can be purified by column chromatography.

Expected Quantitative Data (from analogous systems):

| Aryl Halide | Catalyst System | Yield (%) | Reference |

| 2-Bromotoluene | Pd(OAc)₂ / Xantphos | 75 | [1] |

| 4-Bromoanisole | Pd₂(dba)₃ / BINAP | 82 | [1] |

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / SPhos | 88 | [1] |

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities, including anti-ulcer and anticancer properties.[2] The synthesis of these scaffolds often involves the condensation of a 2-aminopyridine derivative with an α-haloketone.

Logical Workflow for Imidazo[1,2-a]pyridine Synthesis:

Caption: General synthesis of imidazo[1,2-a]pyridines.

Representative Experimental Protocol (Adapted):

To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or DMF, the desired α-haloketone (1.1 mmol) is added. The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the corresponding imidazo[1,2-a]pyridine derivative.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and a halide or triflate. While this compound itself is not directly used in this coupling, it can be converted to a halopyridine derivative which can then participate in Suzuki reactions to introduce aryl or vinyl substituents onto the pyridine ring. This is a key strategy for building molecular complexity.

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura coupling of a this compound derivative.

Representative Experimental Protocol for Suzuki-Miyaura Coupling (Adapted):

A mixture of the halogenated this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like sodium carbonate (2.0 mmol) is placed in a reaction flask. A solvent system, typically a mixture of toluene, ethanol, and water, is added. The mixture is deoxygenated and then heated to reflux under a nitrogen atmosphere for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by chromatography.

Application in the Synthesis of Kinase Inhibitors

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Derivatives of this compound are of significant interest as potential inhibitors of various kinases, including Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a key enzyme in several signaling pathways, and its dysregulation is implicated in diseases such as Alzheimer's, bipolar disorder, and diabetes.

GSK-3 Signaling Pathway and Inhibition:

Caption: Simplified GSK-3 signaling pathway and the inhibitory role of this compound derivatives.

The synthesis of GSK-3 inhibitors often involves the construction of a core scaffold derived from this compound, followed by the introduction of various substituents to optimize potency and selectivity. The N-arylation and Suzuki coupling reactions described above are key methodologies in this process.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its ability to undergo a variety of transformations, including N-arylation and as a precursor for Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures. The prevalence of the 2-aminopyridine scaffold in biologically active molecules, particularly kinase inhibitors, underscores the importance of this compound in drug discovery and development. The experimental protocols and data presented in this guide, based on closely related systems, provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate. Further investigation into the specific reactivity and applications of this compound is warranted and promises to yield novel compounds with significant therapeutic potential.

References

Spectroscopic Characterization of 3-Ethylpyridin-2-amine: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Ethylpyridin-2-amine (C₇H₁₀N₂), a substituted aminopyridine of interest in medicinal chemistry and materials science. While experimental spectra for this specific compound are not widely available in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided for researchers aiming to characterize this or similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, which includes a pyridine ring, a primary amine group, and an ethyl substituent.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet of doublets | 1H | H6 (proton on the pyridine ring) |

| ~7.3 | Doublet of doublets | 1H | H4 (proton on the pyridine ring) |

| ~6.6 | Triplet | 1H | H5 (proton on the pyridine ring) |

| ~4.5 | Broad singlet | 2H | -NH₂ (amine protons) |

| ~2.6 | Quartet | 2H | -CH₂- (methylene protons of the ethyl group) |

| ~1.2 | Triplet | 3H | -CH₃ (methyl protons of the ethyl group) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C2 (carbon bearing the amino group) |

| ~147 | C6 |

| ~138 | C4 |

| ~125 | C3 (carbon bearing the ethyl group) |

| ~115 | C5 |

| ~25 | -CH₂- (methylene carbon of the ethyl group) |

| ~14 | -CH₃ (methyl carbon of the ethyl group) |

Table 3: Predicted IR Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100 - 3000 | Weak to Medium | C-H stretch (aromatic) |

| 2975 - 2850 | Medium | C-H stretch (aliphatic) |

| 1650 - 1580 | Strong | N-H bend (primary amine) |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (pyridine ring) |

| 1335 - 1250 | Strong | C-N stretch (aromatic amine) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 122 | High | [M]⁺ (Molecular ion) |

| 107 | High | [M - CH₃]⁺ |

| 93 | Medium | [M - C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or 500 MHz)[1]

-

Analytical balance[1]

-

Pasteur pipettes and bulbs

-

Glass wool

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

-

Ensure complete dissolution by gentle vortexing or sonication.[1]

-

If an internal standard is required for precise chemical shift calibration, a small amount of TMS can be added.[2][3]

-

-

Sample Filtration and Transfer:

-

To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

-

The final sample height in the NMR tube should be approximately 4-5 cm.[1]

-

-

NMR Spectrometer Operation:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure correct positioning.

-

Insert the sample into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.[1]

-

Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.[1]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[1]

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.[1]

-

Acquire the Free Induction Decay (FID).

-

Perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer[4]

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory[4][5]

-

Spatula

-

Volatile solvent (e.g., methylene chloride or acetone)[4]

-

Desiccator for storing salt plates[4]

Procedure (Thin Solid Film Method): [4]

-

Sample Preparation:

-

Place a small amount (a few milligrams) of this compound in a clean vial.

-

Add a few drops of a volatile solvent to dissolve the solid completely.[4]

-

-

Film Deposition:

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to the desiccator to prevent damage from atmospheric moisture.[4]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Materials and Equipment:

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)[6][7]

-

Sample introduction system (e.g., direct insertion probe or gas chromatography inlet)[8]

-

Volatile solvent for sample dissolution if necessary.

Procedure (Electron Ionization Mass Spectrometry):

-

Sample Introduction:

-

A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer.[8] This can be done by placing the sample on a direct insertion probe which is then heated to volatilize the sample, or by injecting a solution into a gas chromatograph coupled to the mass spectrometer.

-

-

Ionization:

-

Fragmentation:

-

The high energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral species.[8]

-

-

Mass Analysis:

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.[7]

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.[6][7]

-

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. amherst.edu [amherst.edu]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Ethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Ethylpyridin-2-amine (CAS No: 42753-67-3). The information is curated for professionals in research and drug development, with a focus on structured data presentation, experimental context, and visual representations of key concepts.

Core Physical and Chemical Properties

This compound, a substituted aminopyridine, possesses a unique set of properties that make it a compound of interest in various chemical and pharmaceutical research domains. Its fundamental characteristics are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 122.17 g/mol | --INVALID-LINK--[1] |

| Melting Point | 40-43 °C | --INVALID-LINK--[2] |

| Boiling Point | 235.511 °C at 760 mmHg | --INVALID-LINK--[3] |

| Density | 1.037 g/cm³ | --INVALID-LINK--[3] |

| Flash Point | 119.229 °C | --INVALID-LINK--[3] |

| Appearance | Powder | --INVALID-LINK--[2] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 42753-67-3 | --INVALID-LINK--[1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Amino-3-ethylpyridine, 3-Ethyl-2-pyridinamine | --INVALID-LINK--[4] |

Spectroscopic Data (Predicted and General)

Table 3: Predicted and Expected Spectroscopic Data

| Spectrum | Expected Peaks/Signals |

| ¹H NMR | Signals for the ethyl group (a quartet and a triplet), aromatic protons on the pyridine ring, and a broad signal for the -NH₂ protons which may exchange with D₂O.[5] |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the five distinct carbons of the pyridine ring. The carbon bearing the amino group (C2) and the carbon with the ethyl group (C3) would show characteristic shifts.[6] |

| IR Spectroscopy | Two N-H stretching bands characteristic of a primary amine in the 3300-3500 cm⁻¹ region. C-H stretching from the ethyl group and aromatic ring below 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. An N-H bending (scissoring) vibration around 1600 cm⁻¹.[7] |

| Mass Spectrometry | A molecular ion peak (M⁺) at an odd m/z value, consistent with the nitrogen rule for a compound with two nitrogen atoms. Fragmentation would likely involve the loss of the ethyl group or parts of the pyridine ring. The base peak could arise from α-cleavage next to the amino group.[8] |

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature. However, general methods for the synthesis of substituted 2-aminopyridines can be adapted. One common approach is the Chichibabin reaction, which involves the amination of pyridines using sodium amide. For a 3-substituted pyridine, this reaction can yield a mixture of products, and the specific conditions would need to be optimized.

Another potential route involves the multi-step synthesis starting from a suitable pyridine precursor, followed by the introduction of the ethyl and amino groups.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of the nucleophilic amino group and the basic pyridine nitrogen.

A documented reaction involves the conversion of 2-amino-3-ethylpyridine to 2-chloro-3-ethylpyridine. In this procedure, 2-amino-3-ethylpyridine is treated with concentrated hydrochloric acid, followed by the addition of thionyl chloride and nitric acid at low temperatures (0-5 °C) to yield the chlorinated product.[6] This highlights the reactivity of the amino group and its potential for diazotization and substitution reactions.

The amino group can also undergo acylation, alkylation, and can participate in the formation of various heterocyclic systems, a common feature for 2-aminopyridines in medicinal chemistry.[9]

Potential Applications in Drug Discovery

While specific biological activities of this compound are not widely reported, the 2-aminopyridine scaffold is a well-established pharmacophore in drug discovery. Derivatives of 2-aminopyridine have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, antibacterial agents, and for their effects on the central nervous system.[9][10] The ethyl group at the 3-position can influence the compound's lipophilicity, steric profile, and metabolic stability, potentially modulating its biological activity and pharmacokinetic properties. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic value.

Experimental Workflows and Logical Relationships

The following diagrams illustrate key conceptual workflows related to the study and application of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Standard workflow for the structural characterization and purity assessment.

Caption: Logical flow of utilizing this compound in a drug discovery program.

References

- 1. orgsyn.org [orgsyn.org]

- 2. 3-Ethylpyridine(536-78-7) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231) [hmdb.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Ethylpyridin-2-amine (CAS No. 42753-67-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylpyridin-2-amine, with the Chemical Abstracts Service (CAS) registry number 42753-67-3, is a substituted aminopyridine that holds potential as a building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyridine ring with both an ethyl and an amine substituent, make it an attractive scaffold for the synthesis of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, supplier information, and insights into its potential applications, with a focus on data relevant to researchers in the pharmaceutical sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 42753-67-3 | [1][2] |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2] |

| Alternate Name | 2-Amino-3-ethylpyridine | [2] |

Note: Further physical properties such as boiling point, melting point, and solubility are not consistently reported across public sources and should be determined empirically.

Supplier Information

This compound is available from several chemical suppliers. Researchers can procure this compound from the following vendors:

| Supplier | Product Number/Reference |

| BLD Pharm | BD120585 |

| Active Biopharma | ABP023640[3] |

| Santa Cruz Biotechnology | sc-262332[2] |

The hydrochloride salt of this compound, this compound HCl (CAS No. 2007910-36-1), is also commercially available from suppliers such as Sigma-Aldrich[4].

Synthesis and Experimental Protocols

General Synthetic Considerations:

The synthesis of substituted aminopyridines often involves multi-step processes. Potential synthetic routes to this compound could conceptually involve:

-

Introduction of the ethyl group: This could potentially be achieved through cross-coupling reactions on a suitably functionalized aminopyridine precursor.

-

Amination of a substituted pyridine: Alternatively, the amino group could be introduced onto a 3-ethylpyridine scaffold.

Illustrative Experimental Workflow for a Related Reaction:

A patent document describes the following procedure where this compound is a starting material:

Caption: Workflow for the chlorination of this compound.

Biological Activity and Drug Development Potential

Currently, there is a notable lack of specific data in peer-reviewed literature detailing the biological activity of this compound itself. However, the broader class of aminopyridine derivatives is of significant interest in drug discovery.

General Role of Aminopyridines in Medicinal Chemistry:

The pyridine ring is a common motif in many pharmaceuticals due to its ability to form hydrogen bonds and participate in other molecular interactions. Aminopyridines, in particular, serve as versatile intermediates and key pharmacophores in the development of:

-

Kinase Inhibitors: The aminopyridine scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.[6]

-

Antiproliferative Agents: Numerous pyridine derivatives have been investigated for their ability to inhibit the growth of cancer cell lines.[7]

-

Antimicrobial Agents: The structural features of aminopyridines have been exploited to design novel antibacterial and antifungal compounds.

The presence of the ethyl group at the 3-position of this compound can influence its lipophilicity and steric profile, potentially leading to unique binding interactions with biological targets.

Potential Signaling Pathway Involvement (Hypothetical):

Given the interest in aminopyridines as kinase inhibitors, a hypothetical signaling pathway where a derivative of this compound could act is depicted below. This is a generalized representation and has not been experimentally validated for this specific compound.

References

- 1. 42753-67-3|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. activebiopharma.com [activebiopharma.com]

- 4. This compound HCL | 2007910-36-1 [sigmaaldrich.com]

- 5. CN102811723A - é¶åè¯ç©ç åçæ¹æ³åç»åç© - Google Patents [patents.google.com]

- 6. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Crystal Structure Analysis of 3-Ethylpyridin-2-amine: A Methodological Guide

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the specific crystal structure of 3-Ethylpyridin-2-amine has not been reported as of the current date. Therefore, a detailed technical guide on its determined crystal structure cannot be provided.

This guide has been developed to outline the essential experimental and computational methodologies that would be employed for the crystal structure analysis of this compound, should the compound be crystallized and subjected to X-ray diffraction analysis. This document serves as a foundational resource for researchers, scientists, and drug development professionals on the processes involved in such a study.

Synthesis and Crystallization

The initial step in crystal structure analysis is the synthesis of the target compound, followed by the growth of high-quality single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis of this compound

A potential synthetic route could involve the introduction of an ethyl group at the 3-position of a suitable pyridine precursor, such as 2-aminopyridine. The specific reaction conditions, including catalysts, solvents, and temperature, would need to be optimized to achieve a high yield and purity of the final product. Purification would typically be carried out using column chromatography or recrystallization.

Experimental Protocol: Single Crystal Growth

Growing single crystals of sufficient size and quality is often a trial-and-error process. A common and effective method is slow evaporation from a saturated solution.

-

Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) should be screened for their ability to dissolve this compound at elevated temperatures and for the solution to become supersaturated upon cooling.

-

Preparation of Saturated Solution: The purified compound is dissolved in a minimal amount of the chosen solvent or solvent mixture, with gentle heating if necessary, to ensure complete dissolution.

-

Slow Evaporation: The saturated solution is filtered to remove any particulate matter and then left in a loosely covered container (e.g., a vial with a perforated cap) in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of single crystals over a period of days to weeks.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are analyzed using an X-ray diffractometer to determine the arrangement of atoms within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal of appropriate dimensions is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation. The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation), rotates the crystal while collecting diffraction data over a wide range of angles.

-

Data Processing: The collected diffraction intensities are processed to yield a set of structure factors, which are then used for structure solution and refinement.

Structure Solution and Refinement

Computational methods are used to solve the phase problem and refine the atomic positions to generate a final, accurate crystal structure.

Methodology:

-

Structure Solution: Direct methods or Patterson methods are typically used to obtain an initial model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Data Presentation (Hypothetical)

If the crystal structure of this compound were determined, the quantitative data would be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₇H₁₀N₂ |

| Formula Weight | 122.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| Volume (ų) | 820.1 |

| Z | 4 |

| Density (calculated) | 1.234 g/cm³ |

| Absorption Coefficient (μ) | 0.08 mm⁻¹ |

| F(000) | 264 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) (Hypothetical) |

| N(1)-C(2) | 1.35 |

| C(2)-N(2) | 1.38 |

| C(2)-C(3) | 1.41 |

| C(3)-C(7) | 1.51 |

| C(7)-C(8) | 1.53 |

| N(1)-C(2)-N(2) | 118.5 |

| C(2)-C(3)-C(7) | 122.0 |

| C(3)-C(7)-C(8) | 112.3 |

Intermolecular Interactions

A key aspect of crystal structure analysis is the identification and characterization of intermolecular interactions, which govern the packing of molecules in the crystal. For this compound, with its amino group and pyridine ring, hydrogen bonding and π-π stacking interactions would be anticipated.

An In-depth Technical Guide on the Theoretical Electronic Structure of 3-Ethylpyridin-2-amine

Introduction

3-Ethylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile chemical properties of the aminopyridine scaffold. Pyridine and its derivatives are fundamental components in the development of pharmaceuticals, agrochemicals, and functional materials.[1] A thorough understanding of the electronic structure of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential applications. This guide provides a detailed theoretical overview of its electronic properties, leveraging data from computational studies on 2-aminopyridine and 3-ethylpyridine.

Theoretical Methodology

The electronic structure of molecules like this compound is commonly investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a prevalent method due to its balance of accuracy and computational efficiency.[2][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for such studies, often in conjunction with Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p).[3][4]

Computational Protocol:

A typical computational workflow for analyzing the electronic structure of a substituted pyridine involves:

-

Geometry Optimization: The initial molecular structure is optimized to locate the minimum energy conformation on the potential energy surface.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.[3]

-

Electronic Property Calculation: Various electronic properties are then calculated from the optimized geometry, including the distribution of molecular orbitals, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Predicted Electronic and Structural Properties

The introduction of an amino group at the C2 position and an ethyl group at the C3 position of the pyridine ring is expected to induce significant changes in the electronic distribution and geometry of the parent pyridine molecule. The amino group is a strong electron-donating group, while the ethyl group is a weak electron-donating group.

Optimized Molecular Geometry

The geometry of this compound has been predicted based on the optimized structures of 2-aminopyridine and 3-ethylpyridine from DFT calculations. The presence of the amino group is expected to cause a slight elongation of the adjacent C-N and C-C bonds within the pyridine ring due to electron donation into the ring. The ethyl group will have a smaller electronic effect but will influence the local geometry.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| C2-N(amine) | ~1.38 |

| N1-C2 | ~1.37 |

| C2-C3 | ~1.41 |

| C3-C4 | ~1.39 |

| C4-C5 | ~1.39 |

| C5-C6 | ~1.39 |

| N1-C6 | ~1.34 |

| C3-C(ethyl) | ~1.51 |

| **Bond Angles (°) ** | |

| N1-C2-C3 | ~117 |

| C2-C3-C4 | ~121 |

| C3-C4-C5 | ~119 |

| C4-C5-C6 | ~118 |

| C5-C6-N1 | ~124 |

| C6-N1-C2 | ~119 |

| N(amine)-C2-N1 | ~117 |

| N(amine)-C2-C3 | ~125 |

| C2-C3-C(ethyl) | ~121 |

Note: These values are estimations based on data from related molecules and may vary depending on the specific computational method and basis set used.

Vibrational Analysis

The calculated vibrational frequencies can be used to predict the infrared and Raman spectra of this compound. Key vibrational modes are expected for the amino and ethyl groups, as well as the pyridine ring.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch (amine) | 3500 - 3400 |

| N-H Symmetric Stretch (amine) | 3400 - 3300 |

| C-H Stretch (ethyl) | 3000 - 2850 |

| NH₂ Scissoring (amine) | 1650 - 1600 |

| C=C/C=N Ring Stretch | 1600 - 1400 |

| C-N Stretch | 1350 - 1250 |

| NH₂ Wagging (amine) | 800 - 700 |

Note: These are unscaled theoretical frequencies. Experimental values may differ.[3]

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in a molecule.[5] In this compound, the nitrogen atoms of the pyridine ring and the amino group are expected to be the most electronegative centers.

Table 3: Predicted Mulliken Atomic Charges for this compound

| Atom | Predicted Charge (a.u.) |

| N1 (pyridine) | ~ -0.5 to -0.6 |

| C2 | ~ 0.1 to 0.2 |

| N (amine) | ~ -0.7 to -0.8 |

| C3 | ~ -0.1 to 0.0 |

| C4 | ~ -0.2 to -0.1 |

| C5 | ~ 0.0 to 0.1 |

| C6 | ~ -0.1 to 0.0 |

| H (amine) | ~ 0.2 to 0.3 |

Note: Mulliken charges are known to be basis set dependent.[5]

Caption: Predicted relative Mulliken atomic charges on the heavy atoms of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability.[1]

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO is likely to be distributed over the pyridine ring. The electron-donating nature of the amino and ethyl groups is predicted to raise the energy of the HOMO and slightly affect the LUMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted pyridine.

Table 4: Predicted HOMO-LUMO Energies and Gap for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -5.5 to -6.0 |

| LUMO Energy | ~ -0.5 to -1.0 |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 |

Caption: Schematic representation of the HOMO-LUMO energy gap.

Experimental Protocols

While no specific experimental protocols for this compound were found, the synthesis of related 2-aminopyridine derivatives often involves multicomponent reactions or the functionalization of a pre-existing pyridine ring.[6][7]

General Synthesis of 2-Aminopyridine Derivatives

A common method for the synthesis of substituted 2-aminopyridines is through a one-pot multicomponent reaction.[6] For a molecule like this compound, a plausible synthetic route could involve the reaction of a suitable β-dicarbonyl compound with an enamine and a source of ammonia, or a related cyclization reaction.

Example Protocol (Hypothetical):

-

Reactant Preparation: A mixture of an appropriate ethyl-substituted β-ketoester or β-diketone and a suitable nitrogen source (e.g., cyanoacetamide) would be prepared.

-

Cyclization: The reaction would be carried out in a suitable solvent (e.g., ethanol) in the presence of a base catalyst (e.g., piperidine or sodium ethoxide).

-

Workup and Purification: After the reaction is complete, the product would be isolated by filtration or extraction, and purified by recrystallization or column chromatography.

Characterization Techniques

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, ethyl, pyridine ring).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive theoretical overview of the electronic structure of this compound, based on computational studies of structurally similar molecules. The predicted geometric parameters, vibrational frequencies, Mulliken atomic charges, and frontier molecular orbital energies offer valuable insights into the chemical behavior of this compound. The electron-donating amino and ethyl groups are expected to significantly influence its electronic properties, making it a potentially interesting candidate for applications in drug development and materials science. Further experimental and theoretical studies are warranted to validate these predictions and fully elucidate the properties of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | MDPI [mdpi.com]

- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-Ethylpyridin-2-amine

Introduction

3-Ethylpyridin-2-amine is a substituted aminopyridine that serves as a crucial building block in medicinal chemistry and materials science. The reactivity of this molecule is predominantly dictated by the exocyclic amino group at the C2 position. Its nucleophilicity and basicity are subtly modulated by a combination of electronic and steric factors arising from the pyridine ring and the adjacent ethyl substituent. Understanding these characteristics is paramount for researchers and drug development professionals in designing synthetic routes and predicting molecular interactions. This guide provides a comprehensive analysis of the amino group's reactivity, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Electronic and Steric Landscape

The chemical behavior of the amino group in this compound is a result of the interplay between the electron-withdrawing pyridine ring and the electron-donating ethyl group.

-

Pyridine Ring Influence : The nitrogen atom within the pyridine ring is more electronegative than carbon, exerting an inductive electron-withdrawing effect on the ring. This effect deactivates the ring towards electrophilic substitution compared to benzene and reduces the electron density on the exocyclic amino group, thereby lowering its basicity and nucleophilicity compared to a typical aniline.[1][2]

-

Position of the Amino Group (C2) : The ortho-position of the amino group relative to the ring nitrogen is significant. This proximity allows the lone pair of the amino nitrogen to participate in resonance and enables the molecule to act as a bidentate ligand, forming stable chelate complexes with transition metals, which is a key feature in many cross-coupling reactions.[3][4][5][6]

-

Effect of the C3-Ethyl Group : The ethyl group at the C3 position is an alkyl group that acts as an electron-donating group (EDG) through induction. This inductive effect pushes electron density into the pyridine ring, partially counteracting the electron-withdrawing nature of the ring nitrogen. The net result is an increase in electron density at the C2 amino group, making it more basic and nucleophilic than the unsubstituted 2-aminopyridine. However, the ethyl group also introduces steric hindrance, which can influence the accessibility of the amino group to bulky reagents.

The logical interplay of these effects is visualized below.

Caption: Logical relationship of electronic and steric effects on reactivity.

Quantitative Data: Basicity

| Compound | Structure | pKa of Conjugate Acid (pKaH) | Rationale for Basicity |

| Aniline | C₆H₅NH₂ | ~4.6 | Lone pair is delocalized into the benzene ring, reducing basicity. |

| Pyridine | C₅H₅N | ~5.2[7] | Lone pair is in an sp² orbital and not delocalized into the π-system. More basic than aniline. |

| 2-Aminopyridine | C₅H₄N(NH₂) | ~6.8 | The amino group increases basicity compared to pyridine, but it is still reduced by the ring's electron-withdrawing effect. |

| This compound | C₅H₃(C₂H₅)N(NH₂) | ~7.0-7.2 (Estimated) | The electron-donating ethyl group increases electron density on the amino group, making it a stronger base than 2-aminopyridine. |

| Piperidine | C₅H₁₁N | ~11.1[7] | Saturated ring; no electron-withdrawing effects. Lone pair is highly available. A much stronger base. |

Reactivity and Synthetic Applications

The amino group of this compound is a versatile functional handle for a variety of chemical transformations.

Caption: Key reactivity pathways of the this compound amino group.

N-Acylation

The amino group readily undergoes nucleophilic acyl substitution with acylating agents like acid chlorides and anhydrides to form stable amides.[8] This reaction is often used to protect the amino group or to introduce new functionalities. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.[8]

N-Alkylation

As a nucleophile, the amino group can react with alkyl halides in an S_N2 reaction to yield secondary and tertiary amines.[9] The reaction rate can be influenced by steric hindrance from both the C3-ethyl group and the alkyl halide. For less reactive alkylating agents, a base is often added to deprotonate the amine, increasing its nucleophilicity.

Diazotization

Like other primary aromatic amines, this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[10][11] Pyridin-2-diazonium salts are typically unstable but serve as valuable intermediates for introducing a variety of substituents (e.g., -OH, -F, -Cl, -Br, -CN) onto the pyridine ring via Sandmeyer-type reactions.

Transition Metal-Catalyzed Cross-Coupling

The 2-aminopyridine moiety is an excellent directing group in transition metal-catalyzed reactions.[3][4] The nitrogen atoms of both the ring and the amino group can chelate to a metal center (e.g., Palladium), facilitating C-H activation or C-N cross-coupling reactions.[3][4][5][6] This strategy is widely used to construct complex N-heterocyclic structures. The unprotected amino group can present challenges, such as catalyst inhibition, but specialized ligand systems have been developed to overcome this.[5][6][12]

Experimental Protocols

The following section provides detailed methodologies for key reactions, adapted from established protocols for similar 2-aminopyridine derivatives.

Protocol: N-Acetylation of this compound

This protocol is adapted from a standard procedure for the N-acetylation of 2-aminopyridine.[8]

Materials:

-

This compound

-

Acetic Anhydride

-

Ethyl Acetate

-

Ice Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Workflow Diagram:

Caption: Experimental workflow for the N-acetylation of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Carefully add acetic anhydride (2.0-3.0 eq) as both the reagent and solvent.

-

Reaction: Stir the mixture. The reaction is exothermic; maintain the internal temperature below 60 °C using a water bath if necessary. Stir for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water to quench the excess acetic anhydride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent.

-

Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude N-(3-ethylpyridin-2-yl)acetamide.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Protocol: Diazotization and Hydrolysis to 3-Ethylpyridin-2-ol

This is a general procedure based on the diazotization of aminopyridines.[10][13]

Materials:

-

This compound

-

Sulfuric Acid (or Hydrochloric Acid)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Water

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in dilute sulfuric acid (e.g., 2 M) in a beaker and cool the solution to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimum amount of cold water. Add this NaNO₂ solution dropwise to the stirred amine solution, keeping the temperature strictly between 0-5 °C. Stir for an additional 30 minutes at this temperature.

-

Hydrolysis: After formation of the diazonium salt is complete, slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C). Nitrogen gas will evolve. Continue heating until gas evolution ceases.

-

Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate) to precipitate the product.

-

Isolation: The resulting 3-Ethylpyridin-2-ol can be isolated by filtration or extraction with an appropriate organic solvent. Further purification can be achieved by recrystallization.

Conclusion

The amino group of this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry. Its behavior is a finely tuned balance between the electron-withdrawing nature of the pyridine ring and the counteracting electron-donating and steric effects of the C3-ethyl group. This balance governs its participation in fundamental reactions such as acylation, alkylation, and diazotization, as well as in advanced transition metal-catalyzed cross-coupling reactions. A thorough understanding of these principles is essential for leveraging this molecule to its full potential in the synthesis of novel pharmaceuticals and functional materials.

References

- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Draw the product formed when pyridine reacts with ethyl bromide | Study Prep in Pearson+ [pearson.com]

- 10. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oaji.net [oaji.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethylpyridin-2-amine via Chichibabin Reaction

Introduction

The Chichibabin reaction is a classic method for the amination of pyridine and its derivatives, providing a direct route to 2-aminopyridines.[1][2] Developed by Aleksei Chichibabin in 1914, this reaction involves the nucleophilic substitution of a hydride ion by an amide anion.[1][3] This document provides a detailed protocol for the synthesis of 3-Ethylpyridin-2-amine from 3-Ethylpyridine using sodium amide in an inert solvent. 2-aminopyridine derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3]

Reaction Principle

The reaction proceeds via an addition-elimination mechanism. The amide anion (NH₂⁻), a strong nucleophile, attacks the electron-deficient C2 position of the pyridine ring. This is followed by the elimination of a hydride ion (H⁻), which then reacts with an available proton source, such as ammonia or the product itself, to form hydrogen gas, driving the reaction to completion.[1][3] The coordination of the pyridine nitrogen to the sodium cation of sodium amide enhances the electrophilicity of the ring, facilitating the nucleophilic attack.[2]

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 3-Ethylpyridine | C₇H₉N | 107.15 | Starting Material |

| Sodium Amide | NaNH₂ | 39.01 | Aminating Agent |

| Toluene | C₇H₈ | 92.14 | Solvent |

| Ammonium Chloride | NH₄Cl | 53.49 | Quenching Agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying Agent |

Table 2: Typical Reaction Parameters and Expected Results

| Parameter | Value | Notes |

| Reaction Temperature | 110-130 °C | Traditional conditions for unactivated pyridines.[3] |

| Reaction Time | 4-8 hours | Progress can be monitored by H₂ evolution. |

| Molar Ratio (NaNH₂ : 3-Ethylpyridine) | 1.5 : 1 | An excess of sodium amide is typically used. |

| Expected Yield | 60-75% | Yields can vary based on reagent purity and reaction conditions.[3] |

| Purity (post-purification) | >98% | Achievable via recrystallization or chromatography. |

Experimental Protocol

Materials:

-

3-Ethylpyridine

-

Sodium amide (handle with extreme caution in an inert atmosphere)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup:

-

Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Ensure all glassware is oven-dried to remove any moisture.

-

Place the flask under a positive pressure of nitrogen.

-

-

Addition of Reagents:

-

To the flask, add sodium amide (e.g., 5.85 g, 0.15 mol).

-

Add 100 mL of anhydrous toluene to the flask.

-

Begin stirring the suspension.

-

Slowly add 3-Ethylpyridine (e.g., 10.7 g, 0.1 mol) to the stirred suspension at room temperature.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.

-

Maintain the reflux for 4-8 hours. The reaction progress can be monitored by the evolution of hydrogen gas (use a bubbler to observe). The formation of a reddish-brown color is also indicative of the intermediate sigma-complex formation.[1]

-

-

Work-up and Quenching:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (approx. 50 mL) to decompose the unreacted sodium amide and the sodium salt of the product. Caution: This process is exothermic and will evolve ammonia gas. Perform this step in a well-ventilated fume hood.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer three times with diethyl ether (3 x 50 mL).

-

Combine all organic layers.

-

-

Drying and Concentration:

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

-

Purification:

-

The crude product, a dark oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

References

Application Notes and Protocols: The Use of 3-Ethylpyridin-2-amine in the Synthesis of Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Ethylpyridin-2-amine is a valuable building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds that are scaffolds for pharmaceutical intermediates. Its bifunctional nature, possessing both a nucleophilic amino group and a pyridine ring, allows for the construction of fused ring systems with diverse biological activities. This document provides detailed protocols for a key transformation of this compound: its reaction with diethyl (ethoxymethylene)malonate (DEEMM) to form a pyridopyrimidinone core structure. This scaffold is prevalent in many kinase inhibitors and other therapeutic agents.

The reaction proceeds via a two-step sequence known as the Gould-Jacobs reaction.[1][2] The initial step involves a vinylogous nucleophilic substitution to form an enamine intermediate. The second step is a thermally induced intramolecular cyclization, which, after tautomerization, yields the stable 4-oxo-pyridopyrimidinone product.[1] This pyridopyrimidinone core can be further functionalized to generate a library of compounds for drug discovery programs.[3][4][5]

I. Synthesis of Diethyl 2-(((3-ethylpyridin-2-yl)amino)methylene)malonate

This protocol details the initial condensation reaction between this compound and diethyl (ethoxymethylene)malonate (DEEMM) to yield the key enamine intermediate.

Experimental Protocol:

Materials:

-

This compound (1.0 eq)

-

Diethyl (ethoxymethylene)malonate (DEEMM) (1.1 eq)

-

Toluene or Ethanol (Anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous toluene (or ethanol) to make a 0.5 M solution.

-

Begin stirring the solution at room temperature.

-

Add diethyl (ethoxymethylene)malonate (1.1 eq) to the flask.

-

Heat the reaction mixture to reflux (for toluene, approx. 110°C; for ethanol, approx. 78°C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, diethyl 2-(((3-ethylpyridin-2-yl)amino)methylene)malonate, can be used in the next step without further purification. If desired, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

II. Synthesis of 8-Ethyl-4-oxo-4,7-dihydropyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester

This protocol describes the thermal cyclization of the enamine intermediate to form the pyridopyrimidinone core structure.

Experimental Protocol:

Materials:

-

Diethyl 2-(((3-ethylpyridin-2-yl)amino)methylene)malonate (crude from Step I)

-

Diphenyl ether (or Dowtherm A)

-

High-temperature thermometer

-

Heating mantle

-

Round-bottom flask

-

Short path distillation head (optional for high-boiling solvents)

Procedure:

-

In a round-bottom flask suitable for high-temperature reactions, place the crude diethyl 2-(((3-ethylpyridin-2-yl)amino)methylene)malonate.

-

Add a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 5-10 mL per gram of starting material).

-

Heat the mixture with vigorous stirring to 240-250°C using a heating mantle.

-

Maintain this temperature for 30-60 minutes. The cyclization reaction is often accompanied by the evolution of ethanol.[6]

-

Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the formation of the product.

-

After the reaction is complete, cool the mixture to below 100°C.

-

Add hexane or another non-polar solvent to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield 8-Ethyl-4-oxo-4,7-dihydropyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the Gould-Jacobs reaction with various substituted 2-aminopyridines, which can be considered illustrative for the synthesis involving this compound.

| Starting 2-Aminopyridine | Step I Yield (%) | Step II Yield (%) | Step II Temperature (°C) | Reference |

| 2-Aminopyridine | 85-95 | 70-85 | 250 | [7] |

| 2-Amino-5-chloropyridine | 90-98 | 75-90 | 250 | Analogous to[8] |

| 2-Amino-4-methylpyridine | 88-96 | 72-88 | 245-255 | Analogous to[8] |

| 2-Amino-6-methylpyridine | 85-95 | 70-85 | 250 | Analogous to[8] |

Visualizations

Reaction Pathway Diagram

Caption: Gould-Jacobs reaction of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for pyridopyrimidinone synthesis.

Further Applications and Logical Relationships

The resulting pyridopyrimidinone is a versatile intermediate. The ester and the core ring system can be further modified to explore structure-activity relationships (SAR) for various biological targets.

Caption: Potential downstream modifications.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ablelab.eu [ablelab.eu]

- 7. Cyclization of 2-aminopyridine derivatives; substituted ethyl 2-pyridylamino-methylenemalonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Ethylpyridin-2-amine as a Ligand in Transition Metal Catalysis

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific applications for 3-Ethylpyridin-2-amine as a primary ligand in transition metal-catalyzed reactions. While the broader class of aminopyridine ligands is utilized in catalysis, detailed studies, quantitative data, and established protocols specifically employing this compound are not prominently documented.

Aminopyridine derivatives, in general, are known to coordinate with transition metals through both the pyridine ring nitrogen and the exocyclic amine group, forming stable chelate complexes.[1] This coordination can modulate the electronic and steric properties of the metal center, thereby influencing its catalytic activity, selectivity, and stability.[1][2] These ligands have been explored in various catalytic transformations, including polymerization and cross-coupling reactions.[1]

However, the specific substitution pattern of an ethyl group at the 3-position of the pyridine ring in this compound may introduce unique steric and electronic effects that have not yet been systematically investigated or reported in the context of catalysis. The absence of published data precludes the creation of detailed application notes with quantitative data tables, specific experimental protocols, and representative diagrams for catalytic cycles or workflows as requested.

For researchers interested in exploring the potential of this compound as a novel ligand, the following general considerations and a hypothetical experimental workflow for ligand synthesis and complexation are provided as a starting point for investigation.

General Considerations for Exploring this compound in Catalysis

Should a researcher wish to investigate the catalytic potential of this compound, the following points may be considered:

-

Ligand Synthesis: The synthesis of this compound would be the initial step. Standard organic chemistry methods for the synthesis of substituted aminopyridines could be adapted.

-

Complexation with Transition Metals: The synthesized ligand could be reacted with various transition metal precursors (e.g., salts or organometallic complexes of palladium, nickel, copper, rhodium, iridium, etc.) to form novel coordination complexes. Characterization of these complexes using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis would be crucial to understand their structure and bonding.

-

Screening in Catalytic Reactions: The resulting metal complexes could then be screened as catalysts in a range of common transition metal-catalyzed reactions, such as:

-

Cross-Coupling Reactions: (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, Heck reaction) to assess their efficacy in C-C and C-N bond formation.

-

Hydrogenation or Transfer Hydrogenation: To evaluate their potential in reduction reactions.

-

Polymerization Reactions: To determine their activity in olefin polymerization.

-